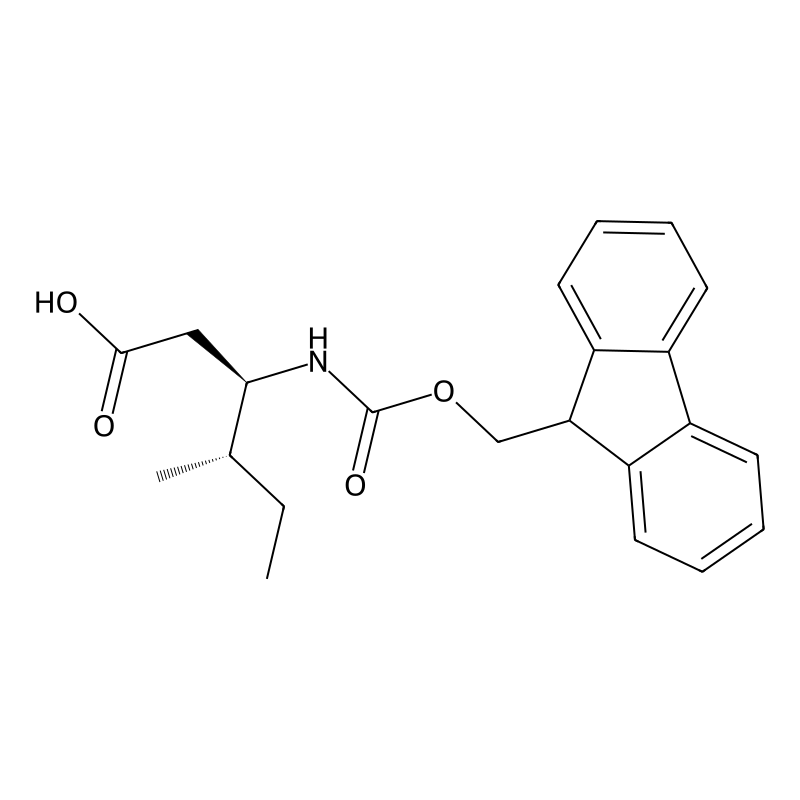

Fmoc-L-beta-homoisoleucine

Content Navigation

Peptide-based drug candidates often fail due to rapid enzymatic degradation and conformational instability. Fmoc-L-beta-homoisoleucine (CAS 193954-27-7) solves this by providing a β³-amino acid backbone with Fmoc protection for standard solid-phase peptide synthesis (SPPS).

- Backbone homologation imparts high resistance to proteases, extending biological half-life.

- Induces stable 14-helical folds for predictable secondary structure in aqueous environments.

- Ideal for designing foldamers, PPI inhibitors, and stable peptide mimetics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-L-beta-homoisoleucine (CAS 193954-27-7) is a non-proteinogenic β³-amino acid equipped with a base-labile Fmoc protecting group, designed for direct integration into standard solid-phase peptide synthesis (SPPS) workflows. Its structure, featuring an additional methylene group in the backbone compared to its α-amino acid counterpart, L-isoleucine, is specifically utilized to impart predictable secondary structures, most notably the 14-helix, and to confer exceptional resistance to enzymatic degradation in the resulting peptides. [REFS-2, REFS-3] These properties make it a critical precursor for the development of peptide-based therapeutics, foldamers, and advanced biomaterials where conformational stability and biological half-life are paramount.

Research Fit

References

- [1] Fields, G. B. & Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res. 35, 161–214 (1990).

- [2] Seebach, D. et al. The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem 2, 445–455 (2001).

- [3] Raguse, T. L., Lai, J. R., LePlae, P. R. & Gellman, S. H. Helix Macrodipole Control of β³-Peptide 14-Helix Stability in Water. J. Am. Chem. Soc. 125, 3257–3263 (2003).

Substituting Fmoc-L-beta-homoisoleucine with its α-amino acid analog, Fmoc-L-isoleucine, is not a viable option as it fundamentally alters the peptide backbone, leading to a loss of the key procurement drivers for this compound. The replacement eliminates the one-carbon homologation, which is directly responsible for both the formation of stable, predictable 14-helical secondary structures and the steric shielding that confers high resistance to proteolytic enzymes. [REFS-1, REFS-2] A peptide synthesized with the α-isoleucine substitute would exhibit a different, less predictable conformation and would be susceptible to rapid enzymatic degradation, failing to meet the performance requirements for applications demanding high stability and specific folding.

Substitution Risk

References

- [1] Cheng, R. P., Gellman, S. H. & DeGrado, W. F. β-Peptides: from structure to function. Chem. Rev. 101, 3219–3232 (2001).

- [2] Seebach, D. et al. The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem 2, 445–455 (2001).

14-Helix Stabilization

In a host-guest study designed to quantify the helix-promoting propensity of various β³-amino acids, the incorporation of L-beta-homoisoleucine demonstrated a marked stabilizing effect on the 14-helix conformation in aqueous buffer. [1] When substituted into a reference undecapeptide at position 6, L-beta-homoisoleucine increased the helical content significantly, as measured by circular dichroism spectroscopy. [1] This effect was substantially greater than that of the β³-homoalanine baseline and other tested residues like β³-homoserine, which was destabilizing. [1]

| Evidence Dimension | 14-Helix Stability (Mean Residue Ellipticity) |

| Target Compound Data | -14,250 deg·cm²·dmol⁻¹ (with β³-homoisoleucine at position 6) |

| Comparator Or Baseline | -8,930 deg·cm²·dmol⁻¹ (Reference peptide with β³-homoalanine) |

| Quantified Difference | 60% increase in magnitude of negative ellipticity, indicating substantially higher helical content |

| Conditions | Aqueous buffer (pH 7), 25 °C, measured via circular dichroism at 214 nm. |

For researchers designing constrained peptides or foldamers, this proves L-beta-homoisoleucine is not just a structural unit but a potent and predictable helix-stabilizing element, justifying its selection over other β-amino acids.

Protease Resistance

Peptides constructed from β-amino acids, such as L-beta-homoisoleucine, are known to be extraordinarily stable against enzymatic degradation. [1] A comprehensive study tested a series of β-peptides against 15 different proteases, including aggressive, non-specific enzymes like proteinase K and pronase. Under conditions where a standard α-peptide was completely hydrolyzed within 15 minutes, the β-peptides showed no detectable degradation after 48 hours. [1]

| Evidence Dimension | Peptide Half-Life Under Proteolytic Stress |

| Target Compound Data | > 48 hours (for β-peptide class) |

| Comparator Or Baseline | < 15 minutes (for standard α-peptide) |

| Quantified Difference | At least a 192-fold increase in stability |

| Conditions | In vitro incubation with 15 different proteases, including pepsin, trypsin, chymotrypsin, elastase, and proteinase K. |

This dramatic increase in stability is a primary reason for procuring this monomer, as it enables the design of peptide-based drugs with significantly longer in-vivo half-lives and improved bioavailability.

SPPS Automation Compatibility

Fmoc-L-beta-homoisoleucine is designed for seamless use in standard Fmoc-based solid-phase peptide synthesis (SPPS). Its Fmoc protecting group is reliably cleaved using standard conditions (e.g., 20% piperidine in DMF), and the subsequent coupling to the growing peptide chain is achieved with common activating agents like HCTU or DIC/Oxyma. [REFS-1, REFS-2] This compatibility ensures that the monomer can be integrated into existing manual or automated synthesis platforms without requiring specialized reagents or significant process redevelopment.

| Evidence Dimension | Process Compatibility |

| Target Compound Data | Directly compatible with standard Fmoc-SPPS chemistry (piperidine deprotection, carbodiimide/uronium coupling). |

| Comparator Or Baseline | Boc-protected amino acids (requiring harsh acid for deprotection) or other monomers requiring non-standard chemistries. |

| Quantified Difference | Not applicable; qualitative difference in workflow compatibility. |

| Conditions | Standard solid-phase peptide synthesis (SPPS) on rink amide or similar resins. |

This assures a buyer of immediate usability and reproducibility in their existing lab setup, reducing the time and cost associated with adopting a new, non-standard building block.

Protease-Resistant Peptide Therapeutics

Where the primary goal is to develop peptide-based drugs with extended biological half-lives, Fmoc-L-beta-homoisoleucine is a rational choice. Its incorporation provides a proven method to engineer resistance to a wide array of proteases, directly addressing a common failure mode of natural peptide drug candidates. [1]

Stable Helical Foldamers

For applications in materials science or chemical biology that require peptides with defined, rigid secondary structures, this monomer is a superior choice. The evidence shows it is a potent stabilizer of the 14-helix, allowing for the rational design of abiotic protein mimics with predictable folding patterns in aqueous environments. [2]

α-Helix Mimetics for Protein-Protein Interactions

When designing peptides to mimic an α-helical domain for inhibiting a protein-protein interaction (PPI), the structural constraint offered by L-beta-homoisoleucine is critical. It helps lock the peptide into a bioactive conformation that presents side chains in a manner analogous to an α-helix, while the backbone modification enhances stability, making it a suitable precursor for creating potent and durable PPI inhibitors. [REFS-1, REFS-2]

Application Fit Matrix

References

- [1] Seebach, D. et al. The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem 2, 445–455 (2001).

- [2] Raguse, T. L., Lai, J. R., LePlae, P. R. & Gellman, S. H. Helix Macrodipole Control of β³-Peptide 14-Helix Stability in Water. J. Am. Chem. Soc. 125, 3257–3263 (2003).

XLogP3

Wikipedia

Explore Compound Types